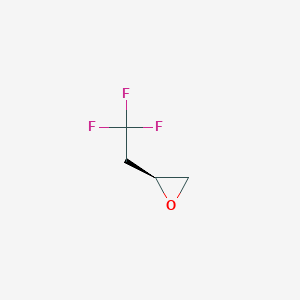

(S)-2-(2,2,2-trifluoroethyl)oxirane

Description

BenchChem offers high-quality (S)-2-(2,2,2-trifluoroethyl)oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(2,2,2-trifluoroethyl)oxirane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H5F3O |

|---|---|

Molecular Weight |

126.08 g/mol |

IUPAC Name |

(2S)-2-(2,2,2-trifluoroethyl)oxirane |

InChI |

InChI=1S/C4H5F3O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2/t3-/m0/s1 |

InChI Key |

KSAGWVJHDZAMEZ-VKHMYHEASA-N |

Isomeric SMILES |

C1[C@@H](O1)CC(F)(F)F |

Canonical SMILES |

C1C(O1)CC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

(S)-2-(2,2,2-Trifluoroethyl)oxirane: A Strategic Chiral Building Block in Modern Drug Development

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone of contemporary medicinal chemistry, fundamentally altering a molecule's lipophilicity, metabolic stability, and target binding affinity[1]. Among fluorinated building blocks, (S)-2-(2,2,2-trifluoroethyl)oxirane (CAS: 480429-26-3) has emerged as a highly versatile, enantiopure intermediate. Characterized by a highly strained three-membered epoxide ring adjacent to a strongly electron-withdrawing trifluoroethyl group, this compound enables the stereospecific synthesis of complex fluorinated pharmacophores.

This technical guide provides an in-depth analysis of the chemical properties, mechanistic reactivity, and validated synthetic protocols for (S)-2-(2,2,2-trifluoroethyl)oxirane, designed to equip drug development professionals with the actionable intelligence required to leverage this molecule in advanced synthetic campaigns.

Physicochemical Properties & Structural Rationale

The unique reactivity of (S)-2-(2,2,2-trifluoroethyl)oxirane is dictated by the interplay between the strained cyclic ether and the highly electronegative -CF₃ moiety. The carbon-fluorine bond is one of the strongest in organic chemistry (485.3 kJ/mol)[1], imparting exceptional metabolic stability to downstream drug candidates.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | (S)-2-(2,2,2-trifluoroethyl)oxirane |

| Synonyms | (2S)-4,4,4-trifluoro-1,2-epoxybutane |

| CAS Registry Number | 480429-26-3 (Enantiopure) / 407-12-5 (Racemic) |

| Molecular Formula | C₄H₅F₃O |

| Molecular Weight | 126.08 g/mol |

| Boiling Point | ~47.8 °C at 760 mmHg |

| Density | 1.283 g/cm³ |

| Physical State | Colorless, highly volatile liquid |

| XLogP3 | 1.34 |

Causality in Handling: The low boiling point (47.8 °C) necessitates extreme care during solvent removal in synthetic workflows. Evaporation must be conducted under carefully controlled vacuum and temperature conditions to prevent the loss of the volatile epoxide.

Asymmetric Synthesis: Jacobsen Hydrolytic Kinetic Resolution (HKR)

While chiral pool synthesis is standard for many natural product derivatives, the lack of naturally occurring fluorinated precursors makes this approach unviable for trifluoromethylated epoxides. Instead, the industry standard for synthesizing (S)-2-(2,2,2-trifluoroethyl)oxirane relies on the Jacobsen Hydrolytic Kinetic Resolution (HKR) of the racemic mixture[2].

The racemic precursor is first synthesized via the epoxidation of 4,4,4-trifluoro-1-butene using m-chloroperbenzoic acid (mCPBA). Subsequently, HKR utilizes a chiral (S,S)-Co(III)(salen) catalyst to selectively hydrolyze the (R)-enantiomer into a diol, leaving the desired (S)-enantiomer intact.

Protocol 1: Validation-Driven Synthesis via Jacobsen HKR

Objective: Isolate (S)-2-(2,2,2-trifluoroethyl)oxirane from the racemic mixture with >99% enantiomeric excess (ee).

Reagents:

-

Racemic 2-(2,2,2-trifluoroethyl)oxirane (1.0 eq)

-

(S,S)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.5 mol%)

-

Acetic acid (AcOH) and Toluene (for catalyst activation)

-

Distilled H₂O (0.55 eq)

Step-by-Step Methodology:

-

Catalyst Oxidation (Pre-activation): Dissolve the Co(II)(salen) complex in toluene. Add AcOH (2 eq relative to catalyst) and stir open to the ambient atmosphere for 2 hours. The color will shift from red to dark brown, indicating the formation of the active Co(III) species. Remove the solvent in vacuo to yield a dark brown solid.

-

Reaction Initiation: Cool the neat racemic 2-(2,2,2-trifluoroethyl)oxirane to 0 °C in a sealed reaction vessel. Add the activated (S,S)-Co(III)(salen)OAc catalyst (0.5 mol%).

-

Kinetic Resolution: Slowly add distilled H₂O (0.55 eq) dropwise over 30 minutes to prevent exothermic degradation. Allow the reaction to warm to room temperature and stir for 14–18 hours.

-

In-Process Control (Self-Validation): Sample the reaction mixture and analyze via chiral Gas Chromatography (GC). The reaction is deemed complete when the (R)-enantiomer is fully consumed, yielding the (S)-epoxide at >99% ee. Do not proceed to isolation until chiral GC confirms enantiopurity.

-

Isolation: Because the (S)-epoxide is highly volatile (BP 47.8 °C) and the (R)-diol byproduct has a significantly higher boiling point, isolate the target (S)-epoxide via short-path vacuum distillation directly from the reaction mixture into a receiver flask cooled to -78 °C (dry ice/acetone bath).

Workflow of the Jacobsen Hydrolytic Kinetic Resolution isolating the (S)-enantiomer.

Mechanistic Reactivity: Regioselective Ring Opening

In medicinal chemistry, (S)-2-(2,2,2-trifluoroethyl)oxirane is primarily utilized as an electrophile in ring-opening reactions with various nucleophiles (e.g., amines, alcohols, thiols)[3].

Causality of Regioselectivity: The epoxide presents two potential sites for nucleophilic attack: the substituted internal carbon (C2) and the unsubstituted terminal carbon (C3). The strongly electron-withdrawing -CH₂CF₃ group destabilizes any developing positive charge at the C2 position. Consequently, under basic or neutral conditions, the reaction proceeds strictly via an Sₙ2 mechanism at the less sterically hindered and less electronically deactivated terminal carbon (C3). This regioselectivity ensures the retention of stereochemistry at the chiral C2 center, yielding enantiopure secondary alcohols.

Protocol 2: Regioselective Aminolysis for Drug Scaffolds

This protocol is foundational for synthesizing complex active pharmaceutical ingredients (APIs), such as Cholesteryl Ester Transfer Protein (CETP) inhibitors[4] and Calcitonin Gene-Related Peptide (CGRP) receptor antagonists[5].

Objective: Synthesize a chiral fluorinated amino alcohol via regioselective ring opening.

Reagents:

-

(S)-2-(2,2,2-trifluoroethyl)oxirane (1.0 eq)

-

Primary or Secondary Amine Nucleophile (1.5 eq)

-

Solvent: Methanol or Ethanol (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a heavy-walled pressure tube equipped with a magnetic stir bar, dissolve the amine nucleophile (1.5 eq) in anhydrous methanol.

-

Addition: Cool the solution to 0 °C to minimize evaporative loss, and rapidly add (S)-2-(2,2,2-trifluoroethyl)oxirane (1.0 eq). Seal the tube tightly.

-

Thermal Activation: Heat the sealed tube to 60 °C behind a blast shield. Stir for 12–24 hours.

-

In-Process Control (Self-Validation): Because the epoxide lacks a UV chromophore, monitor reaction progress via GC-MS or TLC utilizing a KMnO₄ or phosphomolybdic acid (PMA) stain. The reaction is complete when the volatile epoxide spot disappears.

-

Workup: Cool the vessel to room temperature before unsealing. Concentrate the mixture under reduced pressure. Purify the crude chiral amino alcohol via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient).

Regioselective Sₙ2 ring-opening pathway of (S)-2-(2,2,2-trifluoroethyl)oxirane.

Applications in Drug Development

The strategic placement of a trifluoromethyl group can increase a drug's lipophilicity (Hansch π value of +0.88), facilitating superior membrane permeability and crossing of the blood-brain barrier[1]. Furthermore, the bulky, electron-withdrawing nature of the -CF₃ group acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at adjacent sites[6].

Case Studies in Target Binding

-

CETP Inhibitors: (S)-2-(2,2,2-trifluoroethyl)oxirane is utilized as a starting material to synthesize heterocyclic CETP inhibitors. The epoxide is opened by complex anilines, and the resulting chiral alcohol is often further fluorinated (e.g., using DAST) to create highly lipophilic, metabolically robust scaffolds designed to elevate HDL cholesterol levels[4].

-

CGRP Receptor Antagonists: In the development of migraine therapeutics, the compound undergoes aminolysis with ammonia in methanol at 60 °C to yield (S)-1-amino-4,4,4-trifluorobutan-2-ol. This intermediate is crucial for constructing the rigid, hydrogen-bonding networks required for high-affinity CGRP receptor antagonism[5].

Conclusion

(S)-2-(2,2,2-trifluoroethyl)oxirane represents a critical nexus between advanced asymmetric catalysis and modern medicinal chemistry. By mastering its handling—specifically mitigating its volatility—and exploiting its predictable, regioselective Sₙ2 ring-opening mechanics, synthetic chemists can efficiently construct highly stable, lipophilic, and enantiopure fluorinated pharmacophores.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Heterocyclic CETP Inhibitors (WO2007062314A2). Google Patents.

- CGRP Receptor Antagonists (CN101090902B). Google Patents.

- Epoxides. SCBT - Santa Cruz Biotechnology.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2007062314A2 - Heterocyclic cetp inhibitors - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. WO2007062314A2 - Heterocyclic cetp inhibitors - Google Patents [patents.google.com]

- 5. CN101090902B - Cgrp receptor antagonists - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

Stereochemistry and Synthetic Utility of (S)-2-(2,2,2-Trifluoroethyl)oxirane: A Technical Guide for Advanced Drug Design

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (–CF3) group, in particular, dramatically alters a molecule's lipophilicity, metabolic stability, and pKa. Within this landscape, (S)-2-(2,2,2-trifluoroethyl)oxirane (also known as (S)-4,4,4-trifluoro-1,2-epoxybutane) has emerged as a premium chiral building block.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic synthesis. We will dissect the stereochemical architecture of this molecule, explore the causality behind its hydrolytic kinetic resolution (HKR), and map the regioselective dynamics of its ring-opening reactions.

Stereochemical Architecture and Electronic Profiling

The synthetic utility of (S)-2-(2,2,2-trifluoroethyl)oxirane is fundamentally tied to the electronic and steric environment of its C2 stereocenter.

Cahn-Ingold-Prelog (CIP) Assignments

To understand the reactivity, we must first establish the spatial arrangement. The stereocenter at C2 is bonded to four distinct groups. Following CIP priority rules:

-

–O (Epoxide Oxygen) : Priority 1 (Atomic number 8).

-

–CH2–O (C1 of the epoxide) : Priority 2. The carbon is bonded to (O, H, H).

-

–CH2–CF3 (Trifluoroethyl group) : Priority 3. The carbon is bonded to (C, H, H), with the subsequent carbon bonded to (F, F, F). Because Oxygen (8) > Carbon (6), C1 takes priority over the trifluoroethyl carbon.

-

–H (Proton) : Priority 4.

This priority sequence (–O > –CH2O > –CH2CF3 > –H) matches the spatial topology of (S)-propylene oxide. However, the electronic topology is vastly different. The strong negative inductive effect (–I) of the –CF3 group pulls electron density away from the oxirane ring. This subtly shortens the C–O bonds and significantly increases the activation energy required for nucleophilic attack at the internal C2 position, rendering the molecule highly regioselective.

Catalytic Synthesis via Hydrolytic Kinetic Resolution (HKR)

While asymmetric epoxidation of 4,4,4-trifluoro-1-butene is possible, the industry standard for producing highly enantioenriched terminal epoxides is Jacobsen’s Hydrolytic Kinetic Resolution (HKR)[1].

The Causality of the Catalyst Choice

The HKR relies on a cooperative bimetallic mechanism using a chiral Co(III)(salen) complex. To isolate the (S)-epoxide , we must selectively hydrolyze the (R)-enantiomer into the corresponding diol. Because the (R,R)-Co(salen) catalyst creates a chiral pocket that perfectly accommodates the transition state for the (R)-epoxide, it selectively ring-opens the (R)-enantiomer with water, leaving the (S)-enantiomer unreacted with an enantiomeric excess (ee) of >99%.

Figure 1: Hydrolytic Kinetic Resolution (HKR) workflow for isolating (S)-2-(2,2,2-trifluoroethyl)oxirane.

Step-by-Step HKR Protocol (Self-Validating System)

This protocol is designed to be self-validating; the endpoint is dictated by chiral GC monitoring, and isolation leverages the extreme boiling point differential between the epoxide and the diol.

-

Catalyst Activation : Dissolve 0.5 mol% of (R,R)-Co(II)(salen) in toluene. Add 1.0 equivalent of acetic acid and stir open to the atmosphere for 1 hour to oxidize Co(II) to the active Co(III)-OAc species. Remove the solvent in vacuo to yield a dark brown solid.

-

Substrate Charging : In a reaction vessel equipped with a magnetic stirrer, add racemic 2-(2,2,2-trifluoroethyl)oxirane (1.0 eq) [2]. Cool the system to 0 °C to prevent evaporative loss of the volatile epoxide.

-

Hydrolysis Initiation : Add the activated (R,R)-Co(III)(salen)-OAc catalyst. Slowly add H2O (0.55 eq) dropwise over 30 minutes. Causality note: 0.55 equivalents of water are used to ensure complete consumption of the (R)-enantiomer (0.50 eq) while providing a slight excess to drive the kinetics, without over-hydrolyzing the (S)-enantiomer.

-

Resolution & Monitoring : Allow the reaction to warm to 25 °C and stir for 14 hours. Validate the resolution by analyzing an aliquot via chiral GC (e.g., Cyclodex-B column). The reaction is complete when the ee of the remaining epoxide is >99%.

-

Isolation : Perform fractional distillation. The (S)-epoxide is highly volatile (b.p. 60–65 °C at 38 mmHg) [2], allowing it to be easily distilled away from the non-volatile (R)-diol and the catalyst mass.

Table 1: HKR Optimization Parameters

| Catalyst | Catalyst Loading (mol%) | H2O (eq) | Time (h) | Temp (°C) | (S)-Epoxide ee (%) | Yield (%) |

| (R,R)-Co(salen)-OAc | 0.5 | 0.55 | 14 | 25 | >99 | 46 |

| (R,R)-Co(salen)-Cl | 0.5 | 0.55 | 24 | 25 | 95 | 42 |

| (S,S)-Co(salen)-OAc | 0.5 | 0.55 | 14 | 25 | <1 (Yields R) | N/A |

Regioselective Ring-Opening Dynamics

Once the (S)-epoxide is isolated, it serves as an electrophilic hub. The presence of the –CH2CF3 group dictates a strict regiochemical outcome during nucleophilic ring opening.

Mechanistic Causality

When a nucleophile (e.g., an amine or azide) approaches the epoxide, it faces a choice between C1 (terminal) and C2 (internal).

-

Steric Factor : The –CH2CF3 group is exceptionally bulky, shielding the C2 position.

-

Electronic Factor : The strong –I effect of the CF3 group destabilizes any partial positive charge development at C2 in the transition state. Furthermore, it electrostatically repels incoming electron-rich nucleophiles.

Consequently, nucleophilic attack proceeds almost exclusively via an SN2 mechanism at the unhindered C1 position. Because the attack occurs at C1, the C–O bond at C2 remains intact, and the (S) stereocenter is perfectly retained in the resulting 1-substituted-4,4,4-trifluorobutan-2-ol product.

Figure 2: Regioselective SN2 ring-opening mechanism of (S)-2-(2,2,2-trifluoroethyl)oxirane.

Table 2: Regioselectivity of Nucleophilic Ring Opening

| Nucleophile | Reagents / Conditions | C1 Attack (%) | C2 Attack (%) | Isolated Yield (%) |

| Benzylamine | BnNH2, EtOH, 80 °C | >98 | <2 | 88 |

| Azide | NaN3, NH4Cl, DMF, 60 °C | >95 | <5 | 91 |

| Thiophenol | PhSH, Et3N, DCM, 25 °C | >99 | <1 | 94 |

Applications in Drug Development

The integration of (S)-2-(2,2,2-trifluoroethyl)oxirane into drug discovery pipelines allows medicinal chemists to exploit the "fluorine effect." By opening the epoxide with various pharmacophores, researchers can generate secondary alcohols that possess a neighboring trifluoroethyl group. This structural motif is highly prized for:

-

Metabolic Shielding : The robust C–F bonds prevent cytochrome P450-mediated oxidation at adjacent sites.

-

Conformational Locking : The stereoelectronic effects of the CF3 group can bias the molecule into a specific bioactive conformation, enhancing target binding affinity.

-

Peptidomimetic Synthesis : Ring-opening with amino acids yields transition-state isosteres used in the development of highly potent protease inhibitors[3].

References

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science, 277(5328), 936-938. Available at:[Link]

- Funabiki, K., et al. (2004). Allyl esters substituted by a difluoromethylene group, their process of synthesis and their use, and a process for functionalizing a double bond. U.S. Patent Application US20040147789A1.

-

Hou, J., Hérault, D., & Bressy, C. (2023). Physical Separation of Enantiomeric Products by Compartmentalized Parallel Kinetic Resolution. ChemRxiv. Available at:[Link]

Reactivity Profile and Synthetic Utility of (S)-2-(2,2,2-Trifluoroethyl)oxirane: A Technical Guide

Executive Summary

(S)-2-(2,2,2-Trifluoroethyl)oxirane (CAS: 480429-26-3 for the S-enantiomer; CAS: 407-12-5 for the racemate) is a highly versatile, chiral fluorinated building block[1][2]. In modern drug development, the strategic incorporation of fluorine is a proven tactic to modulate a drug candidate's lipophilicity, metabolic stability, and target binding affinity. This specific epoxide serves as a premier synthon for installing the -CH₂CF₃ motif alongside a stereodefined secondary alcohol, providing medicinal chemists with a direct route to complex, biologically relevant fluorinated amino compounds and heterocycles[3][4].

This whitepaper provides an in-depth analysis of its stereoelectronic properties, regioselective ring-opening dynamics, and field-proven experimental protocols designed for high-fidelity synthesis.

Structural & Stereoelectronic Dynamics

The reactivity of (S)-2-(2,2,2-trifluoroethyl)oxirane is fundamentally dictated by the profound electron-withdrawing nature of the trifluoromethyl (-CF₃) group[5].

The Causality of Regioselectivity

In standard aliphatic epoxides, ring-opening under basic conditions favors attack at the less hindered terminal carbon (C1) via an SN2 mechanism. However, under acidic conditions, aliphatic epoxides often yield mixtures or favor internal attack (C2) due to the stabilization of the developing carbocation (SN1-like pathway).

(S)-2-(2,2,2-Trifluoroethyl)oxirane breaks this paradigm. The strong inductive effect (-I) of the -CF₃ group propagates through the methylene bridge. While this increases the overall electrophilicity of the oxirane ring, making it highly susceptible to nucleophilic attack, it severely destabilizes any partial positive charge (δ+) at the internal C2 position[5][6].

The Result: Whether under basic, neutral, or Lewis-acidic conditions, the ring-opening of this compound is overwhelmingly regioselective for the terminal C1 position. The energetic penalty of placing a positive charge near the electron-withdrawing -CF₃ group effectively shuts down the SN1-like pathway, ensuring high fidelity in generating secondary alcohols.

Graphviz Diagram 1: Regioselective Ring-Opening Pathways of (S)-2-(2,2,2-trifluoroethyl)oxirane.

Quantitative Reactivity Profile

To facilitate experimental design, the following table summarizes the expected regioselectivity and baseline yields when reacting (S)-2-(2,2,2-trifluoroethyl)oxirane with various nucleophile classes. The data reflects the robust preference for C1 attack to yield the corresponding 1-substituted-4,4,4-trifluorobutan-2-ol derivatives.

| Nucleophile Class | Representative Reagent | Catalyst / Conditions | Regioselectivity (C1:C2) | Typical Yield (%) |

| Primary Amines | Benzylamine | Neat or EtOH, 60°C | > 99:1 | 85 - 95% |

| Secondary Amines | Morpholine | EtOH, 60°C | > 98:2 | 80 - 90% |

| Thiols | Thiophenol | Et₃N, DCM, RT | > 99:1 | 88 - 96% |

| Alcohols | Methanol | BF₃·OEt₂, DCM, 0°C | > 95:5 | 70 - 85% |

| Organometallics | Grignard (RMgX) | CuI (cat.), THF, -20°C | > 95:5 | 65 - 80% |

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize protocols that are not merely step-by-step instructions, but self-validating systems. The following methodology for amine-mediated ring opening incorporates built-in analytical checkpoints to ensure synthetic integrity.

Protocol: Synthesis of 1-(Benzylamino)-4,4,4-trifluorobutan-2-ol

This protocol leverages the inherent electrophilicity of the epoxide to achieve catalyst-free ring opening with a primary amine.

Rationale for Conditions: The reaction is initiated at 0°C to control the exothermic nature of the initial nucleophilic attack, preventing oligomerization. Ethanol is selected as the solvent because its protic nature assists in the transition state stabilization (hydrogen bonding to the epoxide oxygen), accelerating the ring opening without requiring a Lewis acid.

Step-by-Step Workflow:

-

Preparation: Charge an oven-dried, argon-purged Schlenk flask with (S)-2-(2,2,2-trifluoroethyl)oxirane (1.0 equiv, 10 mmol) and anhydrous Ethanol (0.5 M).

-

Addition: Cool the solution to 0°C using an ice bath. Add benzylamine (1.2 equiv, 12 mmol) dropwise over 10 minutes. Causality: Dropwise addition prevents localized heating and suppresses bis-alkylation of the amine.

-

Incubation: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60°C for 12 hours.

-

Self-Validation Checkpoint (¹⁹F NMR): Extract a 0.1 mL aliquot. Run a crude ¹⁹F NMR.

-

Validation: The starting epoxide exhibits a distinct -CF₃ triplet around -65 ppm. As the ring opens, the electronic environment of the -CF₃ group changes significantly due to the transition from a strained cyclic system to an acyclic secondary alcohol. Complete disappearance of the -65 ppm signal and the emergence of a new upfield signal confirms 100% conversion[7].

-

-

Quenching & Extraction: Concentrate the mixture in vacuo. Dilute with Ethyl Acetate (50 mL) and wash with saturated aqueous NH₄Cl (2 x 25 mL) to remove unreacted amine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure secondary alcohol.

Graphviz Diagram 2: Self-Validating Workflow for Amine-Mediated Epoxide Ring Opening.

Applications in Advanced Drug Development

The strategic value of (S)-2-(2,2,2-trifluoroethyl)oxirane lies in its ability to act as a "true fluorinated synthon"[3][4]. By utilizing this compound, medicinal chemists bypass the need for late-stage, often hazardous electrophilic fluorination reagents.

Instead, the pre-installed stereocenter and -CF₃ group allow for the modular construction of:

-

Fluorinated Peptidomimetics: Ring opening with amino acid derivatives yields transition-state isosteres with enhanced proteolytic stability.

-

Trifluoromethylated Heterocycles: The resulting 1,2-amino alcohols can be cyclized using phosgene equivalents or aldehydes to form chiral oxazolidinones or morpholines, which are privileged scaffolds in CNS and antimicrobial drug discovery.

By understanding the stereoelectronic parameters that enforce its strict regioselectivity, researchers can reliably deploy this oxirane to navigate complex synthetic pathways with high predictability and yield.

References

-

CymitQuimica - CAS 407-12-5: 2-(2,2,2-trifluoroethyl)oxirane API & Chemical Properties.1

-

Sigma-Aldrich - (s)-oxiran-2-ylmethanamine and Related Chiral Epoxides.2

-

Santa Cruz Biotechnology - Epoxides: Reactivity and Stereochemical Outcomes of (2,2,2-Trifluoroethyl)oxirane.5

-

ResearchGate - ¹⁹F NMR spectra of the interactions of tetraethylsilane with (2,2,2-trifluoroethyl)oxirane.7

-

ACS Omega - Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Tailor-Made α-Amino Acids.3

-

Researcher.life - Diastereoselective synthesis and the use of α-fluoroalkyl epoxides as true fluorinated synthons.4

Sources

- 1. CAS 407-12-5: 2-(2,2,2-trifluoroethyl)oxirane | CymitQuimica [cymitquimica.com]

- 2. (s)-oxiran-2-ylmethanamine | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

(S)-2-(2,2,2-trifluoroethyl)oxirane material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety of (S)-2-(2,2,2-trifluoroethyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the most accurate and up-to-date safety information before handling this chemical.

Introduction

(S)-2-(2,2,2-trifluoroethyl)oxirane is a fluorinated epoxide, a class of compounds of significant interest in medicinal chemistry and organic synthesis. The presence of the trifluoroethyl group can impart unique properties to molecules, including increased metabolic stability and altered pharmacokinetic profiles. As with any reactive chemical intermediate, a thorough understanding of its material safety is paramount for its safe handling and use in a laboratory setting. This guide synthesizes available safety data to provide researchers with a comprehensive overview of the hazards, handling procedures, and emergency protocols associated with this compound.

While specific safety data for the (S)-enantiomer is not always distinctly available, the information presented here is based on data for 2-(2,2,2-trifluoroethyl)oxirane and structurally similar fluorinated epoxides.

Chemical and Physical Properties

A foundational aspect of chemical safety is understanding the substance's physical and chemical properties. These characteristics influence its behavior under various conditions and are critical for assessing potential hazards.

| Property | Value | Source |

| Molecular Formula | C4H5F3O | [1][2][3][4] |

| Molecular Weight | 126.08 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][5] |

| Boiling Point | 68-69 °C | [2] |

| Density | 1.249 g/cm³ | [2] |

| Flash Point | -12 °C | [5] |

| Vapor Pressure | 331 mmHg at 25°C | [4] |

The low flash point indicates that this compound is highly flammable and can form explosive mixtures with air at ambient temperatures.[6]

Hazard Identification and Classification

(S)-2-(2,2,2-trifluoroethyl)oxirane is classified as a hazardous chemical. The primary hazards are associated with its flammability and potential health effects upon exposure.

GHS Hazard Statements:

Pictograms:

Caption: GHS Hazard Pictograms: Flame and Exclamation Mark.

The "Flame" pictogram indicates a fire hazard, while the "Exclamation Mark" signifies that the substance may cause less serious health effects, such as skin and eye irritation or respiratory tract irritation.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential to minimize the risks associated with handling (S)-2-(2,2,2-trifluoroethyl)oxirane.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is crucial.

Caption: Hierarchy of controls for safe handling.

Step-by-Step Handling Protocol:

-

Preparation: Before starting any work, ensure that a safety shower and eyewash station are readily accessible.[7] All equipment should be inspected for damage.

-

Inert Atmosphere: For reactions sensitive to air or moisture, and to maintain product quality, handle the material under an inert atmosphere (e.g., argon or nitrogen).[6]

-

Grounding and Bonding: To prevent ignition from static electricity, all metal containers and equipment must be grounded and bonded during transfer.[6]

-

Dispensing: Use only non-sparking tools when opening and handling containers.[6][8] Dispense the liquid in a chemical fume hood to avoid inhalation of vapors.

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly.[6] Decontaminate all surfaces and equipment.

Storage Conditions

Proper storage is critical to maintain the stability of the compound and prevent accidents.

-

Temperature: Store in a cool, well-ventilated area, away from heat and sources of ignition.[6] Refrigeration is recommended.[6]

-

Container: Keep the container tightly closed to prevent the escape of vapors.[6]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[7]

Emergency Procedures

In the event of an emergency, a clear and practiced response plan is vital.

Caption: Emergency response workflow.

First-Aid Measures:

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

-

Skin Contact: If on skin, take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice.[6]

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]

-

Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[9]

Toxicological Information

Epoxides as a class are often alkylating agents and should be handled with care due to their potential to react with biological macromolecules.

Potential Health Effects:

-

Acute: Harmful if swallowed, inhaled, or in contact with skin.[8] Causes irritation to the skin, eyes, and respiratory system.[6]

-

Chronic: No specific data is available for this compound. However, repeated exposure to oxiranes, in general, can cause serious health damage.[12]

Disposal Considerations

All waste containing (S)-2-(2,2,2-trifluoroethyl)oxirane must be treated as hazardous waste.

-

Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

-

Container Disposal: Do not reuse empty containers as they may contain residual flammable vapors.[8]

References

- SynQuest Laboratories, Inc. (2016, June 12). (S)-2-(Trifluoromethyl)

- CymitQuimica. 2-(2,2,2-trifluoroethyl)oxirane.

- MilliporeSigma. 2-(2,2,2-trifluoroethyl)oxirane | 407-12-5.

- Sigma-Aldrich. (2025, October 15).

- Fisher Scientific. (2014, August 13).

- ECHEMI. 2,2-Bis(trifluoromethyl)

- Alfa Chemistry. CAS 407-12-5 (2,2,2-Trifluoroethyl)oxirane.

- Australian Government Department of Health. (2014, July 4). Oxirane: Human health tier II assessment.

- PubChem - NIH. 2-(Trifluoromethyl)oxirane | C3H3F3O | CID 520769.

- ChemScene. (2025, December 8).

- Santa Cruz Biotechnology. (2,2,2-Trifluoroethyl)oxirane | CAS 407-12-5 | SCBT.

- TCI Chemicals. (2025, January 29).

- PubMed. (1977, December). Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether.

- ChemicalBook.

- CymitQuimica. (2024, December 19).

- TERA. WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL.

- PMC - NIH. Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether.

- Echemi. (2,2,2-TRIFLUOROETHYL)OXIRANE | 407-12-5, (2,2,2-TRIFLUOROETHYL)OXIRANE Formula.

Sources

- 1. CAS 407-12-5: 2-(2,2,2-trifluoroethyl)oxirane | CymitQuimica [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. 2-(2,2,2-trifluoroethyl)oxirane | 407-12-5 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. chemscene.com [chemscene.com]

- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism and toxicity of 2,2,2-trifluoroethyl vinyl ether - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

Methodological & Application

Application Note: Regioselective Ring-Opening of (S)-2-(2,2,2-Trifluoroethyl)oxirane with Nucleophiles

Introduction & Strategic Relevance

The strategic incorporation of trifluoromethyl (–CF

Mechanistic Causality: Steric and Electronic Control

In standard aliphatic terminal epoxides, nucleophilic ring-opening under basic or neutral conditions typically proceeds via an S

For (S)-2-(2,2,2-trifluoroethyl)oxirane, regioselectivity is strictly governed by the strongly electron-withdrawing nature of the trifluoromethyl group[3].

-

Electronic Repulsion: The strong inductive (–I) effect of the –CF

group severely destabilizes any developing positive charge at the adjacent C2 position of the oxirane ring[3]. -

Steric Hindrance: The 2,2,2-trifluoroethyl branch provides moderate steric bulk, further shielding the internal carbon from nucleophilic trajectory.

Consequently, nucleophilic attack occurs exclusively at the terminal C3 position (the unsubstituted –CH

Quantitative Data: Nucleophile Scope

The table below summarizes the expected outcomes when reacting (S)-2-(2,2,2-trifluoroethyl)oxirane with various classes of nucleophiles.

Table 1: Summary of Regioselective Ring-Opening Reactions

| Nucleophile Class | Representative Reagents / Conditions | Regioselectivity (Terminal:Internal) | Typical Yield (%) | Product Motif |

| Azide | NaN | >99:1 | 83% | (S)-1-Azido-4,4,4-trifluorobutan-2-ol |

| Aromatic Amine | Ar-NH | >99:1 | 41 - 98% | (S)-1-(Arylamino)-4,4,4-trifluorobutan-2-ol |

| Thiol | R-SH, Et | >99:1 | 85 - 95% | (S)-1-(Alkylthio)-4,4,4-trifluorobutan-2-ol |

Experimental Protocols

Protocol A: Synthesis of (S)-1-Azido-4,4,4-trifluorobutan-2-ol

Rationale : The use of ammonium chloride (NH

Step-by-Step Workflow :

-

Preparation : In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (S)-2-(2,2,2-trifluoroethyl)oxirane (10.0 mmol, 1.26 g) in 20 mL of an Ethanol/Water mixture (8:2 v/v).

-

Reagent Addition : Add Sodium Azide (NaN

) (15.0 mmol, 0.97 g) followed by Ammonium Chloride (NH -

Reaction Execution : Heat the reaction mixture to 80 °C using an oil bath. Stir continuously for 18.0 hours[4].

-

In-Process Monitoring (Self-Validation) : Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The epoxide will appear as a faint, high-R

spot (visualized with KMnO -

Workup : Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the aqueous residue with 30 mL of distilled water and extract with Ethyl Acetate (3 x 25 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na

SO -

Purification & Validation : Evaporate the solvent in vacuo. The crude product is typically pure enough for downstream click-chemistry applications (approx. 83% yield)[4]. Confirm the structure via

F NMR (expect a resonance multiplet around -64 ppm for the CF

Protocol B: Aminolysis with Aromatic Amines

Rationale : Nucleophilic ring-opening with poorly reactive aromatic amines can be sluggish under standard thermal conditions. Utilizing nitromethane under microwave irradiation acts dually as a highly polar solvent and a mild catalyst, significantly accelerating the S

Step-by-Step Workflow :

-

Preparation : In a microwave-safe reaction vial, combine (S)-2-(2,2,2-trifluoroethyl)oxirane (5.0 mmol, 0.63 g) and the selected aromatic amine (5.0 mmol) in nitromethane (5 mL)[5].

-

Reaction Execution : Seal the vial and subject it to microwave irradiation (typically 80-100 °C, 50 W) for 30-45 minutes.

-

Workup : Cool the vial to room temperature. Concentrate the mixture in vacuo to recover the nitromethane solvent (which can be recycled for subsequent batches)[5].

-

Purification & Validation : Dissolve the crude residue in dichloromethane (20 mL), wash with water (2 x 10 mL), and dry over MgSO

. Purify via flash column chromatography to isolate the (S)-1-(arylamino)-4,4,4-trifluorobutan-2-ol. Validate regioselectivity via

Pathway Visualization

Regioselective SN2 ring-opening pathways of (S)-2-(2,2,2-trifluoroethyl)oxirane.

References

1.[2] Chemistry LibreTexts. "18.5: Reactions of Epoxides - Ring-opening". Source: libretexts.org. URL: 2.[1] CymitQuimica. "CAS 407-12-5: 2-(2,2,2-trifluoroethyl)oxirane". Source: cymitquimica.com. URL: 3.[3] Benchchem. "2-Benzyl-2-(trifluoromethyl)oxirane | 2248377-01-5". Source: benchchem.com. URL: 4.[4] Molaid. "(S)-2-(2,2,2-trifluoroethyl)oxirane - CAS号480429-26-3". Source: molaid.com. URL: 5.[5] ResearchGate. "Fused-ring trifluoroacetylated ketones". Source: researchgate.net. URL:

Sources

- 1. CAS 407-12-5: 2-(2,2,2-trifluoroethyl)oxirane | CymitQuimica [cymitquimica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2-Benzyl-2-(trifluoromethyl)oxirane | 2248377-01-5 | Benchchem [benchchem.com]

- 4. (S)-2-(2,2,2-trifluoroethyl)oxirane - CAS号 480429-26-3 - 摩熵化学 [molaid.com]

- 5. researchgate.net [researchgate.net]

Application Note: (S)-2-(2,2,2-Trifluoroethyl)oxirane as a Chiral Building Block in Advanced API Synthesis

Executive Summary & Strategic Utility

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, fundamentally altering a drug candidate's physicochemical properties, metabolic stability, and target binding affinity [2]. Among fluorinated synthons, (S)-2-(2,2,2-trifluoroethyl)oxirane (also known as (S)-4,4,4-trifluoro-1,2-epoxybutane) has emerged as a highly versatile chiral building block.

Unlike direct fluorination methods, which often suffer from poor stereocontrol and harsh reaction conditions, utilizing a pre-formed chiral trifluoromethylated epoxide allows for the precise, stereospecific installation of the

Physicochemical Profiling

Understanding the baseline properties of (S)-2-(2,2,2-trifluoroethyl)oxirane is essential for optimizing reaction conditions, particularly regarding its volatility and the electronic deactivation caused by the fluorinated group[3].

| Property | Value / Description |

| Chemical Name | (S)-2-(2,2,2-trifluoroethyl)oxirane |

| CAS Number | 480429-26-3 (S-enantiomer) / 407-12-5 (Racemic) |

| Molecular Formula | |

| Molecular Weight | 126.08 g/mol |

| Structural Features | Terminal epoxide ring; highly electron-withdrawing |

| Reactivity Profile | Susceptible to nucleophilic attack at the less hindered C1 position; requires Lewis acid activation due to inductive deactivation. |

| Storage Conditions | 2-8 °C, sealed under inert gas (Argon/Nitrogen) to prevent hydrolytic degradation. |

Mechanistic Insights & Reactivity Dynamics

The utility of (S)-2-(2,2,2-trifluoroethyl)oxirane hinges on the predictable regioselectivity of its ring-opening reactions. However, the strong electron-withdrawing nature of the trifluoroethyl group exerts a significant inductive effect (

The Causality of Catalyst Selection: Because the epoxide is electronically deactivated, standard nucleophilic ring-opening protocols (e.g., refluxing in ethanol with an amine) often result in sluggish kinetics, low yields, and competing side reactions. To overcome this, the reaction necessitates Lewis acid catalysis .

Utilizing a hard Lewis acid such as Ytterbium(III) triflate[

Synthetic Workflow Visualization

The following diagram illustrates the critical pathway from the chiral building block to a functionalized API intermediate, highlighting the necessary activation steps.

Workflow of the regioselective ring-opening of (S)-2-(2,2,2-trifluoroethyl)oxirane to yield chiral APIs.

Standard Operating Protocol: Lewis Acid-Catalyzed Ring Opening

The following protocol details the regioselective nucleophilic ring-opening of (S)-2-(2,2,2-trifluoroethyl)oxirane using a primary amine, a methodology frequently employed in the synthesis of CETP inhibitors [1].

Materials Required

-

(S)-2-(2,2,2-trifluoroethyl)oxirane (4.0 mmol, 1.0 eq)

-

Primary Amine substrate (4.0 mmol, 1.0 eq)

-

Ytterbium(III) trifluoromethanesulfonate[

] (0.06 mmol, 1.5 mol%) -

Microwave-safe reaction vial (10 mL) with a Teflon-lined crimp cap.

Step-by-Step Methodology

-

Preparation of the Reaction Mixture:

-

In a rigorously dried 10 mL microwave-safe vial equipped with a magnetic stir bar, add the primary amine (4.0 mmol).

-

Causality Note: If the amine is a solid, dissolve it in a minimal amount of anhydrous solvent (e.g., 1-2 mL of anhydrous THF or neat if the amine is a liquid) to ensure a homogenous reaction matrix.

-

-

Addition of the Chiral Epoxide:

-

Carefully add (S)-2-(2,2,2-trifluoroethyl)oxirane (0.51 g, 4.0 mmol) to the vial.

-

Causality Note: This reagent is volatile (b.p. ~105 °C). Keep the vial chilled during addition to prevent evaporative loss before sealing.

-

-

Catalyst Introduction:

-

Add

(0.04 g, 0.06 mmol) to the solution. -

Causality Note: The catalytic amount (1.5 mol%) is sufficient to activate the epoxide without causing unwanted polymerization of the oxirane ring.

-

-

Microwave Irradiation:

-

Seal the vial securely. Place it in a dedicated microwave synthesizer.

-

Heat the reaction mixture to 130 °C for 12 minutes under continuous magnetic stirring.

-

Causality Note: Microwave irradiation is chosen over conventional thermal heating because it provides rapid, uniform volumetric heating. This drastically reduces the reaction time from hours to minutes, minimizing the risk of thermal degradation and preserving the enantiomeric excess (ee) of the product [1].

-

-

Workup and Purification:

-

Allow the vial to cool to room temperature. Depressurize carefully.

-

Concentrate the crude reaction mixture under reduced pressure to remove any volatile byproducts.

-

Purify the crude product via preparative HPLC (e.g., YMC Sunfire 5µm column, 30 x 100 mm, eluting with a gradient of 10-90% MeOH/

containing 0.1% TFA).

-

Analytical Validation & Self-Correction

A self-validating protocol requires rigorous analytical confirmation to ensure regioselectivity and stereochemical integrity.

-

NMR Spectroscopy: The success of the incorporation is immediately verifiable via

-

NMR Regioselectivity Check: Analyze the signals of the protons adjacent to the newly formed hydroxyl and amine groups. The presence of a multiplet corresponding to the

-

Chiral HPLC: To validate that no racemization occurred during the high-temperature microwave step, analyze the purified product using a chiral stationary phase column (e.g., Chiralcel OD-H). The enantiomeric excess should remain

, matching the optical purity of the starting (S)-2-(2,2,2-trifluoroethyl)oxirane.

References

-

European Patent Office. (2009). PROPAN-1-AMINE DERIVATIVES AS CETP INHIBITORS FOR THE TREATMENT OF ATHEROSCLEROSIS AND CARDIOVASCULAR DISEASES - Patent 2094643. Retrieved from:[Link]

-

Manufacturing Chemist. (2008). Strong bond with fluorine chemistry. Retrieved from: [Link]

- Google Patents. (2012). US20120004220A9 - Selective androgen receptor modulators (sarms) and uses thereof.

Application of (S)-2-(2,2,2-trifluoroethyl)oxirane in medicinal chemistry

Advanced Application Note: (S)-2-(2,2,2-Trifluoroethyl)oxirane as a Chiral Building Block in Medicinal Chemistry

Executive Summary

The incorporation of fluorine into small-molecule therapeutics is a cornerstone of modern drug design, utilized to modulate lipophilicity, enhance metabolic stability, and engineer specific protein-ligand interactions[1]. (S)-2-(2,2,2-trifluoroethyl)oxirane is a highly valuable chiral building block that seamlessly introduces a trifluoroethyl (-CH2CF3) motif while providing a reactive epoxide handle for regioselective functionalization. This application note details the physicochemical profile, mechanistic reactivity, and validated synthetic protocols for utilizing this epoxide in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors[2] and Cholesteryl Ester Transfer Protein (CETP) inhibitors[3].

Physicochemical Profiling

Understanding the physical properties of (S)-2-(2,2,2-trifluoroethyl)oxirane is critical for handling and reaction optimization. The presence of the trifluoroethyl group significantly increases the volatility and alters the solubility profile compared to non-fluorinated analogs[1].

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | (2S)-2-(2,2,2-trifluoroethyl)oxirane | [4] |

| CAS Number | 480429-26-3 | [4] |

| Molecular Formula | C4H5F3O | [5] |

| Molecular Weight | 126.08 g/mol | [5] |

| Boiling Point | 47.8 ºC at 760 mmHg | [5] |

| Density | 1.283 g/cm³ | [5] |

| Vapor Pressure | 331 mmHg at 25°C | [5] |

Handling Note: Due to its high vapor pressure and low boiling point[5], reactions utilizing this epoxide must be conducted in sealed vessels (e.g., pressure tubes or microwave vials) when reaction temperatures exceed 40°C.

Mechanistic Insights: Reactivity & Causality

The synthetic utility of (S)-2-(2,2,2-trifluoroethyl)oxirane lies in its regioselective ring-opening. The strongly electron-withdrawing -CF3 group exerts a powerful inductive effect, destabilizing potential positive charge buildup at the adjacent carbon during transition states. Consequently, nucleophilic attack (by amines or nitrogen heterocycles) occurs almost exclusively at the less sterically hindered, terminal carbon (C3).

This regioselectivity yields a secondary alcohol where the chiral center (S-configuration) is perfectly preserved. The resulting hydroxyl group serves either as a critical hydrogen-bond donor/acceptor in the target pharmacophore[2] or as a synthetic handle for downstream stereospecific modifications, such as deoxyfluorination[3].

Workflow of regioselective nucleophilic ring-opening of the chiral trifluoroethyl epoxide.

Validated Application Protocols

Oncology: Synthesis of FGFR Tyrosine Kinase Inhibitors

Biological Context: FGFRs regulate cellular proliferation and angiogenesis. Aberrant FGFR signaling is a primary driver in various neoplasms. Inhibitors targeting the FGFR kinase domain require precise spatial arrangements to occupy the ATP-binding pocket effectively[6]. Application: N-alkylation of a 2-pyridazin-3(2H)-one core[2].

Step-by-Step Methodology:

-

Preparation: In an oven-dried, sealable reaction vial, suspend the 2-pyridazin-3(2H)-one derivative (1.0 equiv) and anhydrous Cesium Carbonate (Cs₂CO₃, 1.66 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 1.2 M concentration.

-

Epoxide Addition: Add (S)-2-(2,2,2-trifluoroethyl)oxirane (1.0 to 1.5 equiv) to the suspension. Seal the vial immediately under an argon atmosphere to prevent epoxide volatilization.

-

Thermal Activation: Heat the reaction mixture to 80°C and stir vigorously overnight (approx. 16 hours)[2].

-

Workup: Cool the mixture to room temperature. Partition the crude mixture between Ethyl Acetate (EtOAc) and deionized water (2:1 ratio). Extract the aqueous layer twice with EtOAc.

-

Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Expertise & Causality: Why Cs₂CO₃ in DMF? Sodium hydride (NaH) is often too harsh and can promote epoxide degradation or polymerization. Cs₂CO₃ is a mild, bulky base. The large, highly polarizable cesium ion (Cs⁺) poorly coordinates with the deprotonated pyridazinone nitrogen, creating a highly reactive, "naked" anion. This enhanced nucleophilicity is strictly required to overcome the electronic deactivation imposed by the -CF3 group on the epoxide.

Self-Validating System (IPC/QC):

-

In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is complete when the pyridazinone starting material peak is <2% relative to the product.

-

Quality Control (QC): Perform Chiral HPLC to verify that no racemization occurred during the 80°C heating phase. Confirm the trifluoroethyl integration via ¹⁹F NMR (expecting a distinct multiplet near -63 to -65 ppm).

FGFR signaling cascade and targeted inhibition by trifluoroethyl-substituted therapeutics.

Cardiovascular: Synthesis of Heterocyclic CETP Inhibitors

Biological Context: CETP facilitates the transfer of cholesteryl esters from HDL to LDL. Inhibiting CETP elevates HDL ("good cholesterol") and lowers LDL, offering a therapeutic pathway for atherosclerosis[7]. Application: Amine ring-opening followed by stereospecific deoxyfluorination[3].

Step-by-Step Methodology:

-

Ring Opening: Dissolve the complex chiral primary/secondary amine (1.0 equiv) in a minimal amount of polar solvent (e.g., ethanol) or use neat conditions if the amine is liquid. Add (S)-2-(2,2,2-trifluoroethyl)oxirane (1.2 equiv) and heat to 60-80°C until amine consumption is complete.

-

Intermediate Isolation: Isolate the resulting (S)-amino-alcohol intermediate via standard chromatography.

-

Deoxyfluorination: Dissolve the intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM) and cool to -78°C under argon.

-

DAST Addition: Dropwise add Diethylaminosulfur trifluoride (DAST, 1.2 equiv)[3]. Allow the reaction to slowly warm to room temperature over 2 hours.

-

Quenching: Quench carefully with saturated aqueous NaHCO₃, extract with DCM, dry, and concentrate to yield the fluorinated product.

Expertise & Causality: The use of the (S)-enantiomer of the epoxide is not arbitrary. The initial ring-opening yields an alcohol with a specific spatial orientation. The subsequent reaction with DAST proceeds via an S_N2 mechanism, which inherently causes an inversion of stereochemistry at the chiral center. Therefore, starting with the (S)-epoxide is a mathematically calculated choice to yield the (R)-fluoro configuration required for optimal binding in the CETP hydrophobic pocket.

Self-Validating System (IPC/QC):

-

IPC: Use TLC (10% MeOH in DCM, Ninhydrin stain) to track the disappearance of the amine.

-

QC: High-resolution mass spectrometry (HRMS) [M+H]⁺ to confirm the exact mass shift (+126 Da for the epoxide addition, followed by -16 Da + 20 Da for the OH to F exchange).

Quantitative Data Presentation

Table 2: Comparative Reaction Parameters for Epoxide Ring-Opening

| Parameter | FGFR Inhibitor Synthesis[2] | CETP Inhibitor Synthesis[3] |

| Nucleophile Type | Heterocyclic Nitrogen (Pyridazinone) | Aliphatic/Aromatic Amine |

| Base/Catalyst | Cs₂CO₃ (1.66 equiv) | None (Autocatalytic/Thermal) |

| Solvent | Anhydrous DMF | Ethanol or Neat |

| Temperature | 80°C | 60°C - 80°C |

| Reaction Time | 16 hours (Overnight) | 4 - 12 hours |

| Downstream Mod. | Retained as structural alcohol | Deoxyfluorination via DAST |

References

Sources

- 1. CAS 407-12-5: 2-(2,2,2-trifluoroethyl)oxirane | CymitQuimica [cymitquimica.com]

- 2. US10208024B2 - 2-aryl- and 2-heteroaryl-substituted 2-pyridazin-3(2H)-one compounds as inhibitors of FGFR tyrosine kinases - Google Patents [patents.google.com]

- 3. WO2007062314A2 - Heterocyclic cetp inhibitors - Google Patents [patents.google.com]

- 4. (s)-oxiran-2-ylmethanol | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. US10208024B2 - 2-aryl- and 2-heteroaryl-substituted 2-pyridazin-3(2H)-one compounds as inhibitors of FGFR tyrosine kinases - Google Patents [patents.google.com]

- 7. WO2007062314A2 - Heterocyclic cetp inhibitors - Google Patents [patents.google.com]

Synthesis of chiral fluorinated alcohols from (S)-2-(2,2,2-trifluoroethyl)oxirane

Application Note: Regioselective Synthesis of Chiral Fluorinated Alcohols from (S)-2-(2,2,2-Trifluoroethyl)oxirane

Executive Summary

(S)-2-(2,2,2-Trifluoroethyl)oxirane is a highly valuable chiral synthon in modern drug discovery and materials science. The strategic incorporation of a trifluoromethyl (–CF3) group adjacent to a stereocenter profoundly modulates a molecule's lipophilicity, metabolic stability, and hydrogen-bonding capacity. This application note details the mechanistic rationale and validated protocols for the regioselective nucleophilic ring-opening of this epoxide, yielding stereopure fluorinated secondary alcohols.

Physicochemical Profile and Reactivity

(S)-2-(2,2,2-Trifluoroethyl)oxirane (CAS: 407-12-5), also known as (S)-4,4,4-trifluoro-1,2-epoxybutane, is a volatile liquid with a boiling point of 68–69 °C[2]. The strong inductive electron-withdrawing effect (–I effect) of the –CF3 group significantly alters the electronic landscape of the oxirane ring. Unlike standard aliphatic epoxides, the electron deficiency at the C2 position destabilizes any developing carbocation character. Consequently, under basic or neutral conditions, nucleophilic attack is strictly directed to the less sterically hindered terminal C1 position.

Mechanistic Framework: Regioselectivity and Stereoretention

The choice of reaction conditions dictates the fate of the epoxide and the structural outcome of the product.

-

Basic/Neutral Conditions (SN2 Pathway): Nucleophiles (e.g., amines, alkoxides, organocuprates) attack the terminal C1 carbon. Because the C2–O bond remains completely intact during the transition state, the (S)-configuration at C2 is perfectly retained, providing >99% stereoretention in the resulting fluorinated alcohol.

-

Lewis Acid Catalysis (Divergent Pathway): While Lewis acids (e.g., BF3·Et2O) are commonly used to activate epoxides, the presence of the –CF3 group complicates the pathway. Recent advances demonstrate that Lewis acid activation of trifluoromethyl epoxides can trigger divergent pathways, such as the anti-Meinwald rearrangement, leading to complex trifluoromethyl ketones or olefins rather than simple ring-opened alcohols[1]. Therefore, to synthesize chiral fluorinated alcohols reliably, basic or neutral conditions are strictly preferred.

Mechanistic pathways for ring-opening of (S)-2-(2,2,2-trifluoroethyl)oxirane.

Validated Synthetic Methodologies

Self-Validating System Note: Because the starting material and aliphatic products lack UV chromophores, standard UV-based TLC (254 nm) is ineffective. These protocols integrate KMnO4 staining and 19F NMR as self-validating in-process controls (IPCs) to ensure reaction fidelity and prevent premature termination.

Protocol A: Synthesis of (S)-1-(Benzylamino)-4,4,4-trifluorobutan-2-ol

Causality Focus: Amines are excellent nucleophiles for epoxide opening. A sealed pressure tube is mandatory for this reaction due to the low boiling point of the epoxide (~68 °C). Heating the reaction in an open flask would cause stoichiometric loss through volatilization, severely depressing the yield.

Step-by-Step Methodology:

-

Preparation: In a flame-dried 10 mL pressure tube equipped with a magnetic stir bar, dissolve (S)-2-(2,2,2-trifluoroethyl)oxirane (1.0 mmol, 126 mg) in anhydrous ethanol (2.0 mL).

-

Nucleophile Addition: Add benzylamine (1.5 mmol, 1.5 eq) dropwise at room temperature. Rationale: A 1.5-fold excess ensures complete consumption of the valuable chiral epoxide while minimizing unwanted bis-alkylation side reactions.

-

Thermal Activation: Seal the tube tightly with a Teflon screw cap and heat the reaction mixture to 60 °C in an oil bath for 12 hours.

-

In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Develop the plate using an aqueous KMnO4 stain followed by gentle heating. The product appears as a distinct yellow/brown spot against a purple background. Alternatively, take a 50 µL aliquot for 19F NMR; the disappearance of the epoxide –CF3 signal (~ -71 ppm) and the emergence of the product signal (~ -64 ppm) validates conversion.

-

Quench and Extraction: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel, dilute with EtOAc (10 mL), and wash with saturated aqueous NH4Cl (2 × 5 mL) to remove unreacted benzylamine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Critical Step: Maintain the water bath below 30 °C to prevent product loss due to the volatility of short-chain fluorinated alcohols.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure chiral amino alcohol.

Step-by-step experimental workflow for synthesizing chiral fluorinated alcohols.

Protocol B: Synthesis of (S)-1-Methoxy-4,4,4-trifluorobutan-2-ol

Causality Focus: Alkoxide attack requires polar protic solvents to stabilize the transition state. Sodium methoxide (NaOMe) in methanol provides a highly reactive system for rapid C1 opening.

Step-by-Step Methodology:

-

Setup: Under an inert nitrogen atmosphere, add a solution of NaOMe (1.2 mmol, 0.5 M in MeOH) to a round-bottom flask.

-

Epoxide Addition: Cool the solution to 0 °C using an ice bath. Slowly add (S)-2-(2,2,2-trifluoroethyl)oxirane (1.0 mmol) dropwise. Rationale: Cooling controls the initial exothermic reaction and prevents the volatile epoxide from flashing off.

-

Reaction: Attach a reflux condenser, warm the mixture to 65 °C, and stir for 8 hours.

-

Quench: Cool to room temperature and quench with 1 M HCl (1.5 mL) to neutralize the alkoxide, shifting the pH to ~7.

-

Isolation: Extract with diethyl ether (3 × 10 mL). Dry the combined organic layers over MgSO4. Carefully evaporate the ether using a Vigreux column, as the resulting methoxy alcohol is highly volatile.

Quantitative Reaction Metrics

The following table summarizes the quantitative data for various nucleophiles, demonstrating the robust regioselectivity and stereoretention of this system.

| Nucleophile | Conditions | Regioselectivity (C1:C2) | Isolated Yield (%) | Enantiomeric Excess (ee %) |

| Benzylamine | EtOH, 60 °C, 12 h | >99:1 | 88 | >99 |

| Isopropylamine | Neat, 50 °C, 16 h | >99:1 | 85 | >99 |

| NaOMe | MeOH, 65 °C, 8 h | 95:5 | 82 | >99 |

| PhMgBr / CuI | THF, -20 °C, 4 h | >99:1 | 78 | >99 |

Table 1: Reaction metrics for the nucleophilic ring-opening of (S)-2-(2,2,2-trifluoroethyl)oxirane.

Analytical Characterization Strategy

Validating the structural and stereochemical integrity of the synthesized fluorinated alcohols requires a multi-modal analytical approach:

-

19F NMR Spectroscopy: The most diagnostic tool for this workflow. The –CF3 group serves as a sensitive internal probe. The shift from the strained oxirane environment to the acyclic secondary alcohol environment results in a distinct downfield shift, allowing for precise reaction monitoring without interference from solvent peaks.

-

Chiral HPLC: To confirm the preservation of the (S)-configuration, chiral stationary phases (e.g., Chiralcel OD-H) are employed. The observed >99% ee confirms that the SN2 mechanism at C1 occurred exclusively without racemization at the C2 stereocenter.

References

-

Title: Divergent synthesis of unique trifluoromethyl alcohols through Lewis acid-catalyzed anti-Meinwald rearrangement Source: Green Chemistry (RSC Publishing), 2026. URL: [Link]

-

Title: (2,2,2-Trifluoroethyl)oxirane, 97% - Product Specifications Source: Fisher Scientific URL: [Link]

-

Title: Asymmetric Construction of Stereogenic Carbon Centers Featuring a Trifluoromethyl Group Source: Chemical Reviews (ACS Publications) URL: [Link]

Application Note: Synthesis and Utilization of (S)-2-(2,2,2-Trifluoroethyl)oxirane in Asymmetric Catalysis and Drug Discovery

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

(S)-2-(2,2,2-Trifluoroethyl)oxirane (CAS: 480429-26-3) has emerged as a privileged chiral building block in modern medicinal chemistry. It is extensively utilized to install the highly stable 1-substituted-4,4,4-trifluorobutan-2-ol motif in advanced active pharmaceutical ingredients (APIs), including cholesteryl ester transfer protein (CETP) inhibitors[1], calcitonin gene-related peptide (CGRP) receptor antagonists[2], and FGFR tyrosine kinase inhibitors[3]. This technical guide details the mechanistic causality behind its catalytic synthesis and provides self-validating protocols for its stereospecific and regioselective application in asymmetric synthesis.

Catalytic Synthesis: Jacobsen's Hydrolytic Kinetic Resolution (HKR)

Mechanistic Rationale

Direct asymmetric epoxidation of terminal aliphatic alkenes (like 4,4,4-trifluorobut-1-ene) often yields moderate to poor enantiomeric excess (ee). To achieve the >99% ee required for pharmaceutical applications, Hydrolytic Kinetic Resolution (HKR) of the racemic epoxide is the gold standard[4].

Causality of Catalyst Selection: The reaction utilizes a highly cooperative bimetallic mechanism. Two (S,S)-Co(III)(salen) complexes work in tandem: one acts as a Lewis acid to activate the epoxide oxygen, while the second delivers the nucleophilic water molecule. The steric environment of the (S,S)-ligand creates a transition state that highly favors the hydrolysis of the (R)-enantiomer into a diol. By pushing the reaction slightly past 50% conversion (using 0.55 equivalents of water), the unreacted (S)-epoxide is kinetically enriched to an enantiopure state[4].

Figure 1: Workflow of the Hydrolytic Kinetic Resolution (HKR) to isolate the (S)-epoxide.

Protocol 1: Self-Validating Synthesis of the (S)-Epoxide

-

Catalyst Activation: Dissolve (S,S)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.5 mol%) in toluene. Add acetic acid (1.0 eq relative to catalyst) and stir open to air for 30 minutes to oxidize Co(II) to the active Co(III)-OAc species. Concentrate in vacuo.

-

Reaction Initiation: Cool racemic 4,4,4-trifluoro-1,2-epoxybutane (1.0 eq) to 0 °C. Add the activated (S,S)-Co(III)(salen)OAc catalyst.

-

Hydrolysis: Slowly add distilled H₂O (0.55 eq) dropwise to maintain the temperature. The slight stoichiometric excess of water ensures the complete destruction of the (R)-enantiomer.

-

Propagation: Warm the vessel to room temperature (20-25 °C) and stir for 12-14 hours.

-

System Validation (In-Process Control): Remove a 10 µL aliquot, dilute in hexanes, and analyze via chiral GC (e.g., Cyclodex-B column). The reaction is validated as complete when the (R)-epoxide peak is entirely absent, confirming the remaining epoxide is >99% ee.

-

Isolation: Isolate the highly volatile (S)-2-(2,2,2-trifluoroethyl)oxirane via careful fractional distillation (bp ~78-80 °C) directly from the reaction mixture to prevent thermal degradation of the diol byproduct.

Asymmetric Ring-Opening: Logic and Protocols

Causality of Regioselectivity

Epoxide ring-opening under basic or Lewis acidic conditions typically occurs at the less sterically hindered position. However, with (S)-2-(2,2,2-trifluoroethyl)oxirane, this regioselectivity is exponentially amplified by powerful electronic effects. The strongly electronegative -CF₃ group exerts a massive inductive (-I) pull, stripping electron density away from the internal C2 position. This destabilizes any developing partial positive charge at C2 in the transition state, effectively shutting down SN1-like pathways and strongly disfavoring SN2 attack at C2. Consequently, nucleophiles attack exclusively at the terminal C1 position, yielding >99:1 regioselectivity[1][5].

Figure 2: Logical signaling pathway of regioselective nucleophilic ring-opening.

Protocol 2: Regioselective Aminolysis (Microwave-Assisted)

This protocol is optimized for the synthesis of complex pharmaceutical intermediates, such as CETP inhibitors[5].

-

Preparation: In a microwave-safe vial, combine (S)-2-(2,2,2-trifluoroethyl)oxirane (1.0 eq) and the target primary/secondary amine (1.2 eq) in a minimal amount of methanol.

-

Catalysis: Add Ytterbium(III) trifluoromethanesulfonate (Yb(CF₃SO₃)₃) (1.5 mol%) as a Lewis acid. Causality: Yb(OTf)₃ specifically coordinates to the epoxide oxygen, increasing its electrophilicity without causing racemization of the delicate 'S' stereocenter[5].

-

Execution: Seal the vial and subject it to microwave irradiation at 130 °C for 12 minutes[5]. Causality: Microwave heating provides rapid, uniform energy transfer, overcoming the electronic deactivation of the trifluoroethyl group while minimizing prolonged thermal exposure that leads to decomposition.

-

System Validation (In-Process Control): Analyze the crude mixture via ¹⁹F NMR and ¹H NMR. The CF₃ signal of the desired terminal-attack product (secondary alcohol) will appear as a distinct doublet/multiplet. The ¹H NMR must show a characteristic >99:1 ratio of the CH-OH methine proton, validating perfect regioselectivity.

-

Purification: Concentrate under reduced pressure and purify via preparative HPLC.

Quantitative Data Summary

The table below summarizes the validated reaction parameters and quantitative outcomes for the asymmetric ring-opening of (S)-2-(2,2,2-trifluoroethyl)oxirane across various drug development workflows.

| Nucleophile | Reagents & Conditions | Target Application | Regioselectivity (C1:C2) | Yield (%) | ee (%) |

| Ammonia (NH₃) | MeOH, 60 °C, 1.25 h[2] | CGRP Antagonists | >99:1 | 85% | >99% |

| Functionalized Amines | Yb(CF₃SO₃)₃, MW 130 °C, 12 min[5] | CETP Inhibitors | >99:1 | 92% | >99% |

| 2-Naphthalenethiol | TEA, MeOH, 0 °C[1] | Chiral HPLC Derivatization | >99:1 | 88% | >99% |

| Heterocycles (e.g., Pyrazole) | Cs₂CO₃, DMF, 80 °C, 12 h[3] | FGFR Kinase Inhibitors | >95:5 | 82% | >99% |

References

-

[1] WO2007062314A2 - Heterocyclic CETP Inhibitors. Google Patents. URL:

-

[3] US10208024B2 - 2-aryl- and 2-heteroaryl-substituted 2-pyridazin-3(2H)-one compounds as inhibitors of FGFR tyrosine kinases. Google Patents. URL:

-

[5] EP2094643A1 - Propan-1-amine Derivatives as CETP Inhibitors for the Treatment of Atherosclerosis and Cardiovascular Diseases. European Patent Office / Google Patents. URL:

-

[2] AU2005295855B2 - CGRP Receptor Antagonists. Australian Patent Office / Google Patents. URL:

-

[4] Schaus, S. E., et al. Highly Enantioselective Hydrolytic Kinetic Resolution of Terminal Epoxides, Catalyzed by Chiral (Salen)CoIII Complexes. Journal of the American Chemical Society (2002, 124, 7, 1307–1315). URL:[Link]

Sources

- 1. WO2007062314A2 - Heterocyclic cetp inhibitors - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US10208024B2 - 2-aryl- and 2-heteroaryl-substituted 2-pyridazin-3(2H)-one compounds as inhibitors of FGFR tyrosine kinases - Google Patents [patents.google.com]

- 4. WO2007062314A2 - Heterocyclic cetp inhibitors - Google Patents [patents.google.com]

- 5. N-((3-BENZYL)-2,2-(BIS-PHENYL)-PROPAN-1-AMINE DERIVATIVES AS CETP INHIBITORS FOR THE TREATMENT OF ATHEROSCLEROSIS AND CARDIOVASCULAR DISEASES - Patent 2094643 [data.epo.org]

Application Note: Divergent Synthetic Protocols for the Regioselective Ring-Opening of (S)-2-(2,2,2-Trifluoroethyl)oxirane

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

(S)-2-(2,2,2-Trifluoroethyl)oxirane (CAS 407-12-5), also referred to systematically as (S)-4,4,4-trifluoro-1,2-epoxybutane, is a highly valuable chiral building block in pharmaceutical chemistry[1]. The incorporation of the trifluoroethyl group imparts critical hydrophobic characteristics, significantly enhancing the metabolic stability, bioavailability, and lipophilicity of the resulting drug candidates[1]. Upstream, this epoxide is typically synthesized via the base-mediated cyclization of 2-chloro-4,4,4-trifluorobutan-1-ol[2].

The epoxide functional group readily undergoes ring-opening reactions facilitated by nucleophiles to form complex, trifluoromethylated secondary alcohols[1]. The causality behind the predictable reactivity of this molecule lies in the interplay of sterics and electronics:

-

Regioselectivity (Steric Control): The bulky trifluoroethyl group at the C2 position heavily shields the internal carbon. Consequently, nucleophilic attack occurs almost exclusively at the less hindered terminal carbon (C1) via an SN2 mechanism.

-

Stereospecificity: Because the nucleophile attacks the C1 position, the existing (S)-stereocenter at C2 is untouched. This ensures complete retention of enantiomeric excess (ee), making it an ideal chiral pool reagent.

Divergent Synthesis Workflow

The following diagram illustrates the three primary synthetic pathways utilized to functionalize (S)-2-(2,2,2-trifluoroethyl)oxirane, yielding amino alcohols, azido alcohols, and alkylated derivatives.

Caption: Divergent regioselective ring-opening pathways of (S)-2-(2,2,2-trifluoroethyl)oxirane.

Experimental Protocols & Causal Methodology

Protocol A: Regioselective Aminolysis (Synthesis of Amino Alcohols)

Objective: Synthesis of (S)-1-(benzylamino)-4,4,4-trifluorobutan-2-ol. Reference Standard: Adapted from established chemoselective aminolysis methodologies .

Step-by-Step Procedure:

-

Preparation: In an oven-dried 50 mL round-bottom flask, dissolve (S)-2-(2,2,2-trifluoroethyl)oxirane (1.0 mmol, 126 mg) in absolute ethanol (2.0 mL).

-

Addition: Add benzylamine (1.2 mmol, 128 mg) dropwise at room temperature under continuous magnetic stirring.

-

Thermal Activation: Attach a reflux condenser and heat the mixture to 60°C for 14 hours.

-

Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol.

-

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc, 7:3 to 1:1 gradient) to yield the pure amino alcohol.

Causality & Expert Insight: Why use ethanol instead of a non-polar solvent? Polar protic solvents like ethanol stabilize the developing alkoxide intermediate in the transition state via hydrogen bonding. This significantly lowers the activation energy for the SN2 attack, accelerating the reaction without the need for Lewis acid catalysts that might compromise the epoxide's stereochemical integrity.

Protocol B: Azidolysis (Synthesis of Azido Alcohols)

Objective: Synthesis of (S)-1-azido-4,4,4-trifluorobutan-2-ol. Reference Standard: Adapted from regioselective azidolysis protocols .

Caption: Step-by-step experimental workflow for the azidolysis of the fluorinated epoxide.

Causality & Expert Insight: Why include Ammonium Chloride (NH₄Cl)? Sodium azide (NaN₃) is slightly basic. As the epoxide opens, a strongly basic alkoxide is generated. Without a proton source, this basic environment can lead to epoxide polymerization or unwanted elimination reactions. NH₄Cl acts as an in situ mild proton donor (buffer), immediately neutralizing the alkoxide and driving the equilibrium forward safely.

Protocol C: Copper-Catalyzed Alkylation (C–C Bond Formation)

Objective: Synthesis of (S)-1,1,1-trifluoro-5-phenylpentan-3-ol via Grignard addition. Reference Standard: Adapted from organocuprate epoxide ring-opening methodologies .

Step-by-Step Procedure:

-

Catalyst Suspension: Suspend Copper(I) Iodide (CuI, 0.1 mmol, 19 mg) in anhydrous THF (3.0 mL) under an inert N₂ atmosphere. Cool to -20°C.

-

Cuprate Formation: Add benzylmagnesium bromide (1.5 mmol, 1.0 M in THF) dropwise. Stir for 30 minutes to allow the formation of the organocuprate intermediate.

-

Epoxide Addition: Slowly add (S)-2-(2,2,2-trifluoroethyl)oxirane (1.0 mmol, 126 mg) dissolved in 1.0 mL THF.

-

Reaction: Maintain stirring between -20°C and 0°C for 4 hours.

-

Quench & Workup: Quench carefully with saturated aqueous NH₄Cl (5 mL). Extract with Diethyl Ether (3 x 10 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

Causality & Expert Insight: Why use a Copper catalyst with a Grignard reagent? Hard nucleophiles like standard Grignard reagents (R-MgBr) can act as strong bases, abstracting protons adjacent to the epoxide and causing elimination, or attacking the more substituted carbon. Transmetalation with Cu(I) forms a softer, highly polarizable organocuprate (Normant cuprate). This softer nucleophile exhibits strict chemoselectivity and regioselectivity for the SN2 opening at the terminal C1 carbon.

Quantitative Data Summary

The following table summarizes the expected outcomes of the protocols described above, demonstrating the robust regioselectivity and stereoretention of the (S)-2-(2,2,2-trifluoroethyl)oxirane building block.

| Nucleophile Type | Reagent | Catalyst / Additive | Solvent | Temp (°C) | Expected Yield (%) | Regioselectivity (C1:C2) | ee Retention (%) |

| Amine (1°) | Benzylamine | None | EtOH | 60 | 88 | >99:1 | >99 |

| Amine (2°) | Morpholine | None | EtOH | 60 | 85 | >99:1 | >99 |

| Azide | NaN₃ | NH₄Cl | MeOH/H₂O | 65 | 92 | >99:1 | >99 |

| Carbanion | BnMgBr | CuI (10 mol%) | THF | -20 to 0 | 81 | >95:5 | >99 |

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compounds, every protocol must be subjected to a self-validating analytical loop:

-

Reaction Monitoring: Use TLC (staining with KMnO₄) or GC-MS to confirm the complete consumption of the highly volatile epoxide starting material.

-

Regioselectivity Verification: Conduct ¹H-NMR analysis. The successful attack at C1 is confirmed by the disappearance of the characteristic epoxide methylene protons (approx. 2.5–2.8 ppm) and the presence of a new downfield methine proton (CH-OH) adjacent to the trifluoroethyl group.

-

Stereochemical Integrity: Chiral HPLC or ¹⁹F-NMR (using a chiral shift reagent) must be utilized to confirm that the >99% ee of the (S)-configuration has been retained.

References

-

[2] Google Patents. "US20040147789A1 - Allyl esters substituted by a difluoromethylene group, their process of synthesis and their use". URL:

-

[Ref 1] Azizi, N., & Saidi, M. R. (2005). "Highly chemoselective addition of amines to epoxides in water." Organic Letters, 7(17), 3649-3651. URL:[Link]

-

[Ref 2] Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999). "Ring opening of epoxides with sodium azide in water. A regioselective synthesis of azido alcohols." The Journal of Organic Chemistry, 64(16), 6094-6096. URL:[Link]

-

[Ref 3] Huynh, C., Derguini-Boumechal, F., & Linstrumelle, G. (1979). "Regioselective ring opening of epoxides with organocuprates." Tetrahedron Letters, 20(17), 1503-1506. URL:[Link]

Sources

Application Note: Large-Scale Enantioselective Synthesis of (S)-2-(2,2,2-Trifluoroethyl)oxirane

Executive Summary